molecular formula C8H7Cl2N3 B13821815 4-Chloroquinazolin-6-amine hydrochloride

4-Chloroquinazolin-6-amine hydrochloride

Cat. No.: B13821815
M. Wt: 216.06 g/mol
InChI Key: HGCGGOJBPUVTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinazolin-6-amine hydrochloride is a heterocyclic organic compound with the molecular formula C8H6ClN3·HCl. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinazolin-6-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with anthranilic acid, which undergoes cyclization with formamide to form quinazolinone.

    Chlorination: The quinazolinone is then chlorinated using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4-position, resulting in 4-chloroquinazoline.

    Amination: The 4-chloroquinazoline is subsequently treated with ammonia or an amine to introduce the amino group at the 6-position, forming 4-chloroquinazolin-6-amine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise control of temperature, reaction time, and the use of efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinazolin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloroquinazolin-6-amine hydrochloride is a chemical compound belonging to the quinazoline family, featuring a bicyclic structure with a benzene ring fused to a pyrimidine ring and a chlorine atom at the 4-position of the quinazoline ring. It is typically used as a hydrochloride salt to increase its solubility and stability. This compound has a molecular weight of approximately 179.61 g/mol.

Scientific Research Applications

This compound is utilized in biochemical studies to explore enzyme inhibition and cellular signaling pathways. Its chemical reactivity primarily involves nucleophilic substitution reactions due to the chlorine atom, enabling modifications to the quinazoline core and the synthesis of derivatives with enhanced biological activities. For example, reactions with amines can form substituted quinazolines, while reactions with electrophiles can yield further functionalized products.

Medicinal Chemistry

This compound exhibits biological activities, particularly in medicinal chemistry. It has been studied for its potential as an anti-cancer agent, demonstrating efficacy against certain cancer cell lines, and has also been investigated for its antimicrobial properties and potential as a treatment for various diseases, due to its ability to inhibit specific enzymes involved in disease pathways. The compound's activity is often attributed to its interactions with biological targets like kinases and other proteins involved in cellular signaling.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. It has been shown to interact with kinase enzymes that play crucial roles in cell proliferation and survival. These interactions are often assessed using techniques like surface plasmon resonance or fluorescence polarization assays to determine binding kinetics and affinities.

Pharmaceutical Industry

4-Chloroquinazolin-6-amine is used as a key intermediate in the synthesis of pharmaceutical compounds due to its potential . It is also used in the design of anticancer immunomodulators .

Mechanism of Action

The mechanism of action of 4-Chloroquinazolin-6-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloroquinazolin-6-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds .

Properties

Molecular Formula

C8H7Cl2N3

Molecular Weight

216.06 g/mol

IUPAC Name

4-chloroquinazolin-6-amine;hydrochloride

InChI

InChI=1S/C8H6ClN3.ClH/c9-8-6-3-5(10)1-2-7(6)11-4-12-8;/h1-4H,10H2;1H

InChI Key

HGCGGOJBPUVTPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC=N2)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.